molecular formula C22H22ClN5O4S B2842166 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1111176-11-4

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2842166
CAS No.: 1111176-11-4
M. Wt: 487.96
InChI Key:
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Description

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O4S and its molecular weight is 487.96. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

Research has shown that derivatives of triazoloquinazolinone, closely related to the chemical , exhibit significant H1-antihistaminic activity. These compounds have been synthesized and tested for their effectiveness in preventing histamine-induced bronchospasm in animal models, demonstrating potential as new classes of antihistamines. Notably, some derivatives have shown similar or superior potency compared to standard drugs like chlorpheniramine maleate, with minimal sedative effects, highlighting their potential as non-sedative antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015), (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Properties

There is evidence of anticancer activities in similar quinazolinone derivatives. Some synthesized compounds have demonstrated considerable cytotoxicity in in vitro models, particularly against cancer cell lines. These findings suggest the potential of these derivatives in cancer therapy, with certain compounds selectively influencing specific cancer types like lung and CNS cancer cell lines (Berest et al., 2011), (Hassanzadeh et al., 2019).

Molecular Docking Studies

Molecular docking studies on quinazolinone analogs have provided insights into their potential mechanism of action in therapeutic applications. These studies have shown that some compounds exhibit binding modes similar to known drugs, indicating their possible effectiveness in targeting specific molecular pathways related to diseases such as cancer (Al-Suwaidan et al., 2016).

Synthesis and Modification

Various studies have focused on the synthesis and modification of triazoloquinazolinone derivatives, highlighting the chemical flexibility and potential for creating compounds with specific properties. These syntheses involve innovative routes and chemical transformations, opening avenues for the development of new pharmacologically active compounds (Chern et al., 1988), (Al-Salahi & Geffken, 2011).

Properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4S/c1-4-7-27-20(30)17-8-13(23)5-6-18(17)28-21(27)25-26-22(28)33-12-19(29)24-14-9-15(31-2)11-16(10-14)32-3/h5-6,8-11H,4,7,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORAIURKLRYQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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